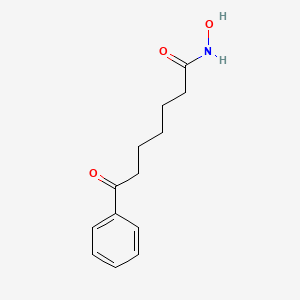

N-hydroxy-7-oxo-7-phenylheptanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N-hydroxy-7-oxo-7-phenylheptanamide |

InChI |

InChI=1S/C13H17NO3/c15-12(11-7-3-1-4-8-11)9-5-2-6-10-13(16)14-17/h1,3-4,7-8,17H,2,5-6,9-10H2,(H,14,16) |

InChI Key |

IHUNPXAEVKBAPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-hydroxy-7-oxo-7-phenylheptanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-oxo-7-phenylheptanamide is a hydroxamic acid derivative with significant potential as a histone deacetylase (HDAC) inhibitor. Its molecular structure, featuring a zinc-binding hydroxamate group, a hydrophobic linker, and a phenylketo capping group, aligns with the pharmacophore model for HDAC inhibition. This guide provides a comprehensive overview of a proposed synthetic route for this compound, detailed protocols for its characterization, and an exploration of its likely mechanism of action within cellular signaling pathways. Due to the absence of specific literature for this compound, the synthetic protocols and characterization data presented are based on established chemical principles and data from analogous structures.

Proposed Synthesis

A plausible two-step synthesis for this compound is proposed, commencing with the synthesis of the carboxylic acid precursor, 7-oxo-7-phenylheptanoic acid, followed by its conversion to the target N-hydroxy amide.

Step 1: Synthesis of 7-oxo-7-phenylheptanoic Acid

The precursor, 7-oxo-7-phenylheptanoic acid, can be synthesized via the Friedel-Crafts acylation of benzene with suberic anhydride, followed by a Clemmensen or Wolff-Kishner reduction and subsequent oxidation. A more direct approach, if starting materials are available, involves the reaction of a suitable organometallic reagent with a protected dicarboxylic acid derivative. One such method involves the reaction of phenylmagnesium bromide with the mono-ester mono-acyl chloride of adipic acid.[1]

Experimental Protocol: Synthesis of 7-oxo-7-phenylheptanoic Acid

-

Preparation of Adipoyl Chloride Monoethyl Ester: To a solution of monoethyl adipate (1 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude adipoyl chloride monoethyl ester.

-

Friedel-Crafts Acylation: Dissolve the crude adipoyl chloride monoethyl ester in anhydrous DCM and cool to 0 °C.

-

Add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise, followed by the dropwise addition of benzene (2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 7-oxo-7-phenylheptanoate.[2]

-

Hydrolysis: Dissolve the crude ethyl 7-oxo-7-phenylheptanoate in a mixture of ethanol and 1 M sodium hydroxide solution.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and acidify with 1 M hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 7-oxo-7-phenylheptanoic acid.[1]

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the N-hydroxy amide can be achieved by activating the carboxylic acid and subsequently reacting it with hydroxylamine.[3][4] Common activating agents include carbodiimides (e.g., EDC) or the formation of an acyl chloride.

Experimental Protocol: Synthesis of this compound

-

Activation of Carboxylic Acid: Dissolve 7-oxo-7-phenylheptanoic acid (1 eq) in anhydrous DCM.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in a mixture of DCM and methanol.

-

Add the hydroxylamine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. The following tables summarize the predicted quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to obtain the final spectra.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | s (broad) | 1H | N-OH |

| ~8.7 | s (broad) | 1H | N-H |

| 7.9-8.0 | m | 2H | Aromatic H (ortho to C=O) |

| 7.5-7.7 | m | 3H | Aromatic H (meta and para to C=O) |

| ~2.9 | t | 2H | -CH₂-C(=O)Ph |

| ~1.9 | t | 2H | -CH₂ -C(=O)NHOH |

| 1.5-1.7 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| 1.2-1.4 | m | 2H | -CH₂-CH₂ -CH₂-C(=O)Ph |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | C =O (ketone) |

| ~168 | C =O (hydroxamic acid) |

| ~136 | Aromatic C (quaternary) |

| ~133 | Aromatic C (para) |

| ~128 | Aromatic C (meta) |

| ~128 | Aromatic C (ortho) |

| ~38 | -C H₂-C(=O)Ph |

| ~32 | -C H₂-C(=O)NHOH |

| ~28 | -CH₂-C H₂- |

| ~25 | -CH₂-C H₂- |

| ~23 | -CH₂-C H₂- |

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3300 | Broad, Medium | O-H stretch (hydroxamic acid) |

| 3100-3200 | Broad, Medium | N-H stretch (hydroxamic acid) |

| ~3060 | Weak | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| 1630-1650 | Strong | C=O stretch (hydroxamic acid, Amide I) |

| 1580-1600 | Medium | C=C stretch (aromatic) |

| 1520-1550 | Medium | N-H bend (hydroxamic acid, Amide II) |

Note: The N-H stretching and bending peaks are characteristic of hydroxamic acids. The two distinct C=O stretches for the ketone and the hydroxamic acid are key features.[5][6][7][8][9][10]

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via electrospray ionization (ESI) or another soft ionization technique.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 250.1438 |

| [M+Na]⁺ | 272.1257 |

| [M-H]⁻ | 248.1292 |

Molecular Formula: C₁₄H₁₉NO₃, Exact Mass: 249.1365

Biological Context and Signaling Pathways

This compound belongs to the class of hydroxamic acid-based histone deacetylase inhibitors (HDACis).[11][12] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[13][14] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[11] HDAC inhibitors work to reverse this effect.

Mechanism of Action: HDAC Inhibition

The proposed mechanism of action for this compound as an HDAC inhibitor involves three key interactions within the enzyme's active site:[12][15]

-

Zinc Chelation: The hydroxamic acid moiety (-CONHOH) acts as a potent zinc-binding group, chelating the Zn²⁺ ion in the catalytic site of the HDAC enzyme. This interaction is crucial for inhibiting the enzyme's deacetylase activity.[15]

-

Hydrophobic Linker Interaction: The heptanamide chain serves as a linker that fits into the hydrophobic channel of the active site.

-

Capping Group Interaction: The 7-oxo-7-phenyl group acts as a "cap" that interacts with residues at the rim of the active site, contributing to the inhibitor's affinity and potentially its selectivity for different HDAC isoforms.

By inhibiting HDACs, this compound would lead to the accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure (euchromatin), allowing for the transcription of previously silenced genes, including tumor suppressors. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[13]

Signaling Pathway Diagram: HDAC Inhibition

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Conclusion

This technical guide outlines a proposed synthetic pathway and predicted characterization data for this compound. Based on its structural features, this compound is a promising candidate for investigation as a histone deacetylase inhibitor. The provided experimental protocols offer a foundation for its synthesis and analysis, while the discussion of its potential biological activity highlights its relevance in the context of cancer research and drug development. Further experimental validation is necessary to confirm the proposed synthesis, characterize the compound definitively, and evaluate its biological efficacy.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. oaepublish.com [oaepublish.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. turkjps.org [turkjps.org]

- 12. mdpi.com [mdpi.com]

- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-hydroxy-7-oxo-7-phenylheptanamide: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

Based on the chemical name "N-hydroxy-7-oxo-7-phenylheptanamide," the precise chemical structure can be determined. From this structure, key identifiers and physicochemical properties have been predicted using computational methods.

| Property | Predicted Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| SMILES | O=C(N(O))CCCCCC(=O)c1ccccc1 |

| Predicted LogP | 1.8 |

| Predicted Solubility | Moderately soluble in water and soluble in organic solvents like DMSO and ethanol. |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Experimental Protocols: Proposed Synthesis

A plausible synthetic route for this compound involves a two-step process starting from the commercially available precursor, 7-oxo-7-phenylheptanoic acid. The first step is the activation of the carboxylic acid, followed by reaction with hydroxylamine.

Materials and Equipment

-

7-oxo-7-phenylheptanoic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Synthetic Procedure

Step 1: Activation of 7-oxo-7-phenylheptanoic acid

-

To a solution of 7-oxo-7-phenylheptanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by TLC.

Step 2: Formation of the Hydroxamic Acid

-

In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in a minimal amount of water and neutralizing it with triethylamine (1.6 eq). Alternatively, a suspension of hydroxylamine hydrochloride and triethylamine in THF can be used.

-

Add the prepared hydroxylamine solution/suspension to the activated carboxylic acid mixture from Step 1 at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound as a pure solid.

The following diagram illustrates the proposed synthetic workflow:

Putative Biological Activity and Signaling Pathways

Hydroxamic acid derivatives are a well-established class of compounds that function as inhibitors of histone deacetylases (HDACs).[1][2] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound is predicted to induce hyperacetylation of histones, resulting in a more open chromatin conformation and the transcription of genes that can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

The hydroxamic acid moiety is a key pharmacophore that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their catalytic activity.[1][5]

Proposed Mechanism of Action as an HDAC Inhibitor

The proposed mechanism of action involves the binding of the hydroxamic acid group to the zinc-containing catalytic domain of HDACs. This interaction blocks the access of the natural substrate, acetylated lysine residues of histones, to the active site, thus preventing deacetylation.

Potential Downstream Signaling Pathways

Inhibition of HDACs can modulate several critical signaling pathways involved in cancer progression. A potential signaling cascade initiated by this compound is depicted below. This includes the upregulation of tumor suppressor genes like p21, leading to cell cycle arrest, and the induction of apoptosis through both intrinsic and extrinsic pathways.[6][7][8]

Conclusion

While "this compound" is not a well-documented compound, its chemical structure allows for a robust prediction of its properties and biological activity. The presence of the hydroxamic acid functional group strongly suggests its potential as a histone deacetylase inhibitor. This guide provides a foundational understanding of this compound, including a reliable synthetic protocol and a hypothesized mechanism of action based on established principles of medicinal chemistry and cancer biology. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of N-hydroxy-7-oxo-7-phenylheptanamide (Belinostat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-oxo-7-phenylheptanamide, also known as Belinostat, is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of hematological and solid malignancies. This technical guide provides a comprehensive overview of the core mechanism of action of Belinostat, detailing its molecular interactions, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action: Histone Deacetylase Inhibition

Belinostat is a hydroxamic acid-based pan-HDAC inhibitor, targeting a broad spectrum of zinc-dependent HDAC enzymes.[1] Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of certain genes, including tumor suppressor genes.

By inhibiting HDACs, Belinostat promotes the accumulation of acetylated histones, leading to a more relaxed chromatin state.[2][3][4] This "open" chromatin structure allows for the transcription of previously silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis.[2][4] Belinostat's primary mechanism of action is thus the epigenetic modification of gene expression through the inhibition of HDACs.

Quantitative Data Summary

The inhibitory activity of Belinostat has been quantified across various HDAC isoforms and cancer cell lines. This data is crucial for understanding its potency and selectivity.

Table 1: Belinostat IC50 Values against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.041 |

| HDAC2 | 0.125 |

| HDAC3 | 0.030 |

| HDAC4 | 0.115 |

| HDAC6 | 0.082 |

| HDAC7 | 0.067 |

| HDAC8 | 0.216 |

| HDAC9 | 0.128 |

| HeLa Cell Lysate | 0.027 |

Data sourced from Cayman Chemical product information and Khan et al. (2008).[5]

Table 2: Belinostat IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.2 |

| HCT116 | Colon Cancer | 0.2 - 0.28 |

| HT29 | Colon Cancer | - |

| WIL | - | - |

| CALU-3 | Lung Cancer | 0.66 |

| MCF7 | Breast Cancer | - |

| PC3 | Prostate Cancer | - |

| HS852 | Melanoma | 3.37 |

| 5637 | Bladder Cancer | - |

| Granta-519 | Mantle Cell Lymphoma | 56.3 |

| PANC-1 | Pancreatic Cancer | - |

Data compiled from multiple sources.[4][5]

Table 3: Pharmacokinetic Parameters of Belinostat (Intravenous Administration)

| Parameter | Value | Unit |

| Mean Clearance | 34.34 ± 10.56 | L/h/m² |

| Terminal Half-life | 2.94 ± 0.48 | hours |

| Cmax (at 400 mg/m²) | 21.1 ± 4.9 | µg/mL |

| AUC0-inf (at 400 mg/m²) | 806 ± 294 | µg/mL•min |

Data from a Phase I study in patients with hepatocellular carcinoma.[6]

Key Signaling Pathways Modulated by Belinostat

Belinostat exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are critical for tumor growth and survival.

Apoptosis Induction Pathways

Belinostat induces apoptosis through both the intrinsic and extrinsic pathways.[3]

-

Intrinsic Pathway: Belinostat upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[3] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[7]

-

Extrinsic Pathway: The compound can also sensitize cancer cells to death receptor-mediated apoptosis by upregulating receptors like Fas and TRAIL receptors, leading to the activation of caspase-8.[3]

Cell Cycle Arrest

Belinostat causes cell cycle arrest, primarily at the G0/G1 and G2/M phases, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21.[3][7][8] The re-expression of p21 halts the proliferation of cancer cells by inhibiting cyclin-dependent kinases.[3]

References

- 1. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of N-hydroxy-7-oxo-7-phenylheptanamide Analogues: A Technical Guide to Screening Histone Deacetylase Inhibitors

Disclaimer: Publicly available research and experimental data specifically for "N-hydroxy-7-oxo-7-phenylheptanamide" are not available at this time. This guide will therefore focus on the biological activity screening of a closely related and well-documented analogue, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , a potent histone deacetylase (HDAC) inhibitor. The methodologies and principles described herein are broadly applicable to the screening of novel hydroxamic acid-based HDAC inhibitors.

Histone deacetylase (HDAC) inhibitors represent a promising class of therapeutic agents, particularly in oncology. By preventing the deacetylation of histones, these molecules can alter chromatin structure and gene expression, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells. This guide provides an in-depth overview of the experimental protocols and data interpretation for screening the biological activity of HDAC inhibitors, using HNHA as a case study.

Quantitative Biological Activity of HNHA

HNHA has demonstrated potent inhibitory effects on HDAC enzymes and cancer cell proliferation. The following table summarizes its key quantitative data from various studies.

| Parameter | Value | Cell Line / Condition | Source |

| HDAC Inhibition | IC50: 100 nM | Enzyme Assay | [1] |

| Anti-proliferative Activity | IC50: Lower than TSA & SAHA | Anaplastic Thyroid Cancer (SNU-80) | [2] |

| IC50: Lower than TSA & SAHA | Papillary Thyroid Cancer (SNU-790) | [2] | |

| Strong inhibition at low µM | Breast Cancer (MCF-7) | [1] | |

| Strong inhibition at low µM | Mouse Mammary Gland (FM3A) | [1] | |

| Potent inhibition | Human Fibrosarcoma (HT1080) | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TSA (Trichostatin A) and SAHA (Suberoylanilide hydroxamic acid) are well-known HDAC inhibitors used as benchmarks.

Experimental Protocols for Biological Activity Screening

A comprehensive screening of a potential HDAC inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

This initial assay directly measures the ability of the compound to inhibit the enzymatic activity of HDACs.

-

Principle: A fluorogenic HDAC substrate is incubated with the HDAC enzyme and the test compound. If the compound inhibits HDAC, the substrate remains acetylated and does not fluoresce. The fluorescence intensity is thus inversely proportional to the HDAC activity.

-

Protocol Outline:

-

Recombinant human HDAC enzyme is incubated with varying concentrations of the test compound (e.g., HNHA).

-

A fluorogenic HDAC substrate is added to the mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

-

Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cancer cells (e.g., breast, renal, thyroid cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.[4]

-

Cells are treated with a range of concentrations of the test compound for 24-96 hours.[1]

-

The MTS or MTT reagent is added to each well and incubated for a few hours.

-

The absorbance of the formazan product is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

This technique is used to detect and quantify specific proteins to elucidate the compound's mechanism of action.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

-

Key Proteins to Analyze for HDAC Inhibitor Activity:

-

Histone Acetylation: Increased levels of acetylated histone H3 and H4 indicate HDAC inhibition.[4]

-

Cell Cycle Arrest: Upregulation of p21 is a marker for cell cycle arrest at the G1/S phase.[1][3][5]

-

Apoptosis: Increased levels of cleaved caspases and Bax, and decreased levels of Bcl-2, indicate the induction of apoptosis.[4]

-

Angiogenesis: Decreased levels of VEGF and HIF-1α suggest anti-angiogenic activity.[1][5]

-

-

Protocol Outline:

-

Cells are treated with the test compound for a specified time.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

This assay evaluates the anti-tumor efficacy of the compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

-

Protocol Outline:

-

Human cancer cells (e.g., renal cell carcinoma or breast cancer cells) are injected subcutaneously into nude mice.[4][5]

-

When tumors reach a palpable size, mice are randomized into control and treatment groups.

-

The treatment group receives the test compound (e.g., HNHA) via intraperitoneal injection or other appropriate routes at a specified dose and schedule.[1]

-

Tumor volume and mouse body weight are measured regularly.[2]

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry for markers like Ki-67).[2]

-

Survival rates of the treated mice are also monitored.[5]

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathways affected by HNHA and a typical experimental workflow for its screening.

Caption: HNHA-induced apoptosis signaling pathway.

Caption: Experimental workflow for screening anti-cancer HDAC inhibitors.

This technical guide outlines a systematic approach to characterizing the biological activity of novel HDAC inhibitors, exemplified by HNHA. By employing a combination of enzymatic, cell-based, and in vivo assays, researchers can build a comprehensive profile of a compound's potency, mechanism of action, and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potential anti-cancer effect of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a novel histone deacetylase inhibitor, for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor activity of N-hydroxy-7-(2-naphthylthio) heptanomide, a novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel histone deacetylase inhibitor, N-hydroxy-7-(2-naphthylthio) hepatonomide, exhibits potent antitumor activity due to cytochrome-c-release-mediated apoptosis in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of N-hydroxy-7-oxo-7-phenylheptanamide and its Analogs as Histone Deacetylase (HDAC) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential of N-hydroxy-7-oxo-7-phenylheptanamide and its structural analog, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), as potent histone deacetylase (HDAC) inhibitors. Due to the limited specific data on this compound, this document will focus on the well-characterized analog, HNHA, as a representative of this class of compounds. This guide will cover its mechanism of action, synthesis, and pre-clinical anti-cancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to HDAC Inhibition and Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. By inhibiting HDAC activity, these compounds induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.

N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA): A Potent HDAC Inhibitor

N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) is a novel synthetic HDAC inhibitor that has demonstrated significant anti-tumor and anti-angiogenic properties. It belongs to the hydroxamic acid class of HDACis, which are characterized by a hydroxamic acid zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes.

Mechanism of Action

HNHA exerts its anti-cancer effects through the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This, in turn, reactivates the transcription of key regulatory genes, such as the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to cell cycle arrest, primarily at the G1/S phase, thereby inhibiting cancer cell proliferation.[1]

Furthermore, HNHA has been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades. Studies have also indicated that HNHA can suppress the expression of key angiogenesis-related factors, such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α), highlighting its anti-angiogenic potential.

Quantitative Data Summary

The following table summarizes the available quantitative data for HNHA and the well-characterized HDAC inhibitor, Vorinostat (SAHA), for comparison.

| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |

| HNHA | Total HDAC | 100 | HT1080 (Fibrosarcoma) | Inhibition of HDAC activity | [1] |

| SAHA | HDAC1 | 140 | - | Enzymatic Inhibition | - |

| SAHA | HDAC2 | 180 | - | Enzymatic Inhibition | - |

| SAHA | HDAC3 | 160 | - | Enzymatic Inhibition | - |

| SAHA | HDAC6 | 30 | - | Enzymatic Inhibition | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of HNHA as an HDAC inhibitor.

Synthesis of N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA)

While a specific, detailed, step-by-step synthesis protocol for HNHA is not publicly available, a plausible synthetic route can be proposed based on general methods for the synthesis of hydroxamic acid-based HDAC inhibitors. The synthesis would likely involve a multi-step process starting from commercially available reagents.

Proposed Synthetic Scheme:

Caption: Proposed synthetic workflow for HNHA.

General Procedure:

-

Esterification: 7-bromoheptanoic acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst to protect the carboxylic acid.

-

Thioether Formation: The resulting methyl 7-bromoheptanoate is reacted with 2-naphthalenethiol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the thioether linkage via nucleophilic substitution.

-

Hydroxamic Acid Formation: The ester intermediate is then treated with a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) in a solvent mixture (e.g., methanol/water) to yield the final product, N-hydroxy-7-(2-naphthylthio)heptanomide. The product would then be purified using standard techniques such as recrystallization or column chromatography.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of HNHA on total HDACs.

Caption: Workflow for in vitro HDAC inhibition assay.

Materials:

-

HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Purified HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer)

-

HNHA dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of HNHA in HDAC assay buffer.

-

In a 96-well black microplate, add the HDAC enzyme to each well.

-

Add the diluted HNHA or vehicle control (DMSO) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at 37°C for 15-20 minutes.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the percent inhibition for each HNHA concentration and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol details the procedure for assessing the effect of HNHA on the acetylation levels of histones in cultured cells.[2][3]

Caption: Workflow for Western blot analysis.

Materials:

-

Cancer cell line (e.g., HT1080, HeLa)

-

Cell culture medium and supplements

-

HNHA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of HNHA or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Normalize the acetylated histone signal to the total histone or a loading control like β-actin.

Cell Viability (MTS) Assay

This protocol describes the use of an MTS assay to determine the effect of HNHA on cancer cell viability.[4][5][6]

Caption: Workflow for MTS cell viability assay.

Materials:

-

Cancer cell line

-

96-well clear-bottom microplates

-

Cell culture medium

-

HNHA

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of HNHA or vehicle control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of HNHA in a mouse xenograft model.[7][8]

Caption: Workflow for in vivo tumor xenograft study.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

HNHA formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer HNHA or vehicle control to the mice according to a defined schedule and route of administration (e.g., daily intraperitoneal injection).

-

Measure tumor volume (using the formula: (length x width²)/2) and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors for further analysis, such as Western blotting for histone acetylation or immunohistochemistry for proliferation and apoptosis markers.

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors like HNHA can influence multiple signaling pathways that are critical for cancer cell survival and proliferation. A key pathway affected is the p53-p21 axis, which is central to cell cycle control and apoptosis.

Caption: Simplified signaling pathway of HNHA-mediated cell cycle arrest and apoptosis.

Conclusion and Future Directions

N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) represents a promising HDAC inhibitor with potent anti-cancer and anti-angiogenic activities. Its ability to induce cell cycle arrest and apoptosis in cancer cells, as demonstrated in preclinical studies, underscores its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation into HNHA and similar compounds.

Future research should focus on:

-

Determining the isoform selectivity of HNHA against a full panel of HDAC enzymes.

-

Elucidating the detailed molecular mechanisms and signaling pathways modulated by HNHA in different cancer types.

-

Conducting further preclinical studies to evaluate its efficacy and safety in a broader range of cancer models.

-

Exploring the potential of HNHA in combination with other anti-cancer therapies to enhance therapeutic outcomes.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this promising class of HDAC inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Cytotoxicity of N-hydroxy-7-oxo-7-phenylheptanamide and Related Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data specifically detailing the in vitro cytotoxicity of "N-hydroxy-7-oxo-7-phenylheptanamide" is limited. This guide will provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of structurally related compounds, primarily focusing on the potent histone deacetylase (HDAC) inhibitor, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , as a case study. The experimental protocols and data presentation herein are based on published studies of HNHA and other relevant N-hydroxyamide-based HDAC inhibitors and can serve as a robust framework for evaluating novel compounds such as this compound.

Introduction to N-hydroxyamide-based Histone Deacetylase Inhibitors

N-hydroxyamide derivatives are a prominent class of compounds that function as histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from histone proteins, HDACs lead to a more compact chromatin structure, thereby repressing transcription. In various cancers, HDACs are often dysregulated.[1] N-hydroxyamide-containing compounds, characterized by a hydroxamic acid functional group, act as potent zinc-chelating agents that bind to the active site of HDACs, inhibiting their activity. This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][2]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of HDAC inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for HNHA in various cancer cell lines, compared to established HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Trichostatin A (TSA).

Table 1: In Vitro Anti-proliferative Activity of HNHA in Renal Cell Carcinoma (RCC) Cell Lines [2][3]

| Cell Line | Compound | IC50 (µM) |

| Caki-1 | HNHA | 1.8 |

| SAHA | 2.5 | |

| TSA | 0.2 | |

| ACHN | HNHA | 2.1 |

| SAHA | 3.2 | |

| TSA | 0.3 | |

| A498 | HNHA | 2.5 |

| SAHA | 4.0 | |

| TSA | 0.4 |

Table 2: In Vitro Anti-proliferative Activity of HNHA in Breast Cancer Cell Lines [1]

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | HNHA | 2.3 |

| SAHA | 3.8 | |

| MDA-MB-231 | HNHA | 2.8 |

| SAHA | 4.5 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro cytotoxicity assays. Below are the standard protocols employed in the evaluation of HNHA and other N-hydroxyamide-based HDAC inhibitors.

Cell Culture

Human cancer cell lines, such as the renal cell carcinoma lines (Caki-1, ACHN, A498) and breast cancer lines (MCF-7, MDA-MB-231), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTS Assay for Cell Proliferation

The anti-proliferative effects of the test compounds are commonly evaluated using an MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.[2][3]

Protocol:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., HNHA, SAHA, TSA) or vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period, typically 48 or 72 hours.

-

After incubation, 20 µL of MTS solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is used to investigate the molecular mechanisms underlying the cytotoxic effects, such as the induction of histone acetylation and the modulation of apoptosis-related proteins.[2][3]

Protocol:

-

Cells are treated with the test compound at specified concentrations for various time points.

-

Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., acetylated-Histone H3, Bcl-2, Bax, Caspase-3, Cytochrome c).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Subcellular Fractionation

To investigate the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway, subcellular fractionation is performed.[2][3]

Protocol:

-

Cells are treated with the test compound as described above.

-

Cells are harvested and washed with ice-cold PBS.

-

The cell pellet is resuspended in a hypotonic buffer and incubated on ice to allow the cells to swell.

-

The cells are then homogenized using a Dounce homogenizer.

-

The homogenate is centrifuged at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.

-

The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.

-

Both fractions are then analyzed by Western blotting for the presence of cytochrome c and other proteins of interest.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the compound's mechanism of action and the experimental design.

Caption: Workflow for assessing in vitro cytotoxicity and mechanism of action.

Caption: HNHA-induced cytochrome c-mediated apoptosis pathway.[2]

Conclusion

While specific experimental data for this compound remains to be published, the extensive research on its close analogue, HNHA, provides a solid foundation for understanding its likely biological activity and for designing appropriate in vitro cytotoxicity studies. As a putative N-hydroxyamide-based HDAC inhibitor, it is anticipated to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The experimental protocols and mechanistic pathways detailed in this guide offer a comprehensive framework for the preclinical evaluation of this and other novel HDAC inhibitors, which continue to be a promising class of therapeutic agents in oncology.

References

- 1. Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel histone deacetylase inhibitor, N-hydroxy-7-(2-naphthylthio) hepatonomide, exhibits potent antitumor activity due to cytochrome-c-release-mediated apoptosis in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel histone deacetylase inhibitor, N-hydroxy-7-(2-naphthylthio) hepatonomide, exhibits potent antitumor activity due to cytochrome-c-release-mediated apoptosis in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Studies on N-hydroxy-7-oxo-7-phenylheptanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-oxo-7-phenylheptanamide is an investigational compound identified as a potent inhibitor of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of its known biological activities, mechanism of action, and relevant experimental protocols for its study. The compound's ability to modulate cellular processes such as ferroptosis through epigenetic regulation presents a promising avenue for therapeutic development, particularly in oncology. This document outlines the synthesis, biological evaluation, and the downstream cellular pathways affected by this compound, offering a foundational resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound is a hydroxamic acid derivative with the following chemical structure:

Synonyms: CHEMBL95916, 7-Oxo-7-phenyl-heptanoic acid hydroxyamide[1].

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 8 |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process starting from the commercially available precursor, 7-oxo-7-phenylheptanoic acid.

Step 1: Activation of 7-oxo-7-phenylheptanoic acid

The carboxylic acid is first converted to a more reactive acyl chloride.

-

Reagents: 7-oxo-7-phenylheptanoic acid, oxalyl chloride, dimethylformamide (DMF, catalytic), dichloromethane (DCM).

-

Procedure:

-

Dissolve 7-oxo-7-phenylheptanoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 7-oxo-7-phenylheptanoyl chloride.

-

Step 2: Formation of the Hydroxamic Acid

The activated acyl chloride is then reacted with hydroxylamine to form the final product.

-

Reagents: 7-oxo-7-phenylheptanoyl chloride, hydroxylamine hydrochloride, triethylamine (TEA), DCM.

-

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride and TEA in DCM.

-

Cool the hydroxylamine solution in an ice bath.

-

Dissolve the crude 7-oxo-7-phenylheptanoyl chloride from Step 1 in DCM and add it dropwise to the hydroxylamine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of histone deacetylases (HDACs). Its primary known biological effect is the induction of ferroptosis in cancer cells through a novel signaling pathway involving epigenetic regulation of the ferroptosis suppressor protein 1 (FSP1).

HDAC Inhibition

The hydroxamic acid moiety of this compound chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.

| Target Class | IC₅₀ |

| Histone Deacetylase (HDAC) | 500 nM[1] |

Signaling Pathway: Induction of Ferroptosis

This compound sensitizes cancer cells to ferroptosis by targeting HDAC1. This initiates a cascade of events leading to the degradation of FSP1 mRNA.

-

HDAC1 Inhibition: The compound directly inhibits HDAC1.

-

Increased H3K27 Acetylation: Inhibition of HDAC1 leads to an increase in histone H3 lysine 27 acetylation (H3K27ac) in the promoter regions of the m6A demethylases, FTO and ALKBH5.

-

Activation of FTO and ALKBH5: The increased H3K27ac activates the expression of FTO and ALKBH5.

-

FSP1 mRNA Demethylation: FTO and ALKBH5 are RNA demethylases that remove the N6-methyladenosine (m6A) modification from FSP1 mRNA.

-

FSP1 mRNA Degradation: The removal of m6A marks on FSP1 mRNA leads to its degradation, resulting in decreased FSP1 protein levels and sensitization of the cells to ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound.

General Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of this compound.

HDAC Inhibition Assay (Fluorometric)

-

Principle: This assay measures the activity of HDAC enzymes on a fluorogenic acetylated substrate. Inhibition of HDACs results in a decreased fluorescent signal.

-

Materials:

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease)

-

Purified HDAC enzyme or nuclear extract

-

This compound (test compound)

-

Trichostatin A (positive control inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme/nuclear extract, the test compound at various concentrations, and the HDAC assay buffer.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to stop the HDAC reaction and generate the fluorescent signal from the deacetylated substrate.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Materials:

-

Cancer cell line of interest (e.g., colorectal cancer cells)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Chromatin Immunoprecipitation (ChIP) for H3K27ac

-

Principle: ChIP is used to determine the association of specific proteins (in this case, acetylated H3K27) with specific genomic regions (e.g., the promoters of FTO and ALKBH5).

-

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody against H3K27ac

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting the promoter regions of FTO and ALKBH5

-

qPCR master mix and instrument

-

-

Procedure:

-

Cross-link proteins to DNA in treated cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Incubate the sheared chromatin with an anti-H3K27ac antibody overnight.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-linking by heating.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of the FTO and ALKBH5 promoter regions in the immunoprecipitated DNA using qPCR.

-

m6A RNA Quantification (Dot Blot and meRIP-qPCR)

m6A Dot Blot

-

Principle: A simple method to assess global changes in m6A levels in total RNA.

-

Procedure:

-

Extract total RNA from treated and control cells.

-

Spot serial dilutions of the RNA onto a nitrocellulose membrane.

-

UV-crosslink the RNA to the membrane.

-

Block the membrane and incubate with an anti-m6A antibody.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescent substrate.

-

Stain the membrane with methylene blue to visualize the total RNA as a loading control.

-

Methylated RNA Immunoprecipitation (meRIP)-qPCR for FSP1

-

Principle: This technique is used to quantify the m6A modification on a specific RNA transcript (FSP1).

-

Procedure:

-

Extract and fragment total RNA from treated and control cells.

-

Incubate the fragmented RNA with an anti-m6A antibody.

-

Use protein A/G beads to immunoprecipitate the m6A-containing RNA fragments.

-

Elute and purify the immunoprecipitated RNA.

-

Perform reverse transcription followed by qPCR using primers specific for FSP1 to quantify its enrichment in the m6A-immunoprecipitated fraction.

-

FSP1 mRNA Stability Assay

-

Principle: This assay measures the decay rate of a specific mRNA transcript after blocking transcription.

-

Materials:

-

Cells treated with this compound or vehicle control

-

Actinomycin D (transcription inhibitor)

-

RNA extraction kit

-

Reverse transcription reagents

-

qPCR primers for FSP1 and a stable housekeeping gene (e.g., GAPDH)

-

qPCR master mix and instrument

-

-

Procedure:

-

Treat cells with this compound or vehicle for a predetermined time.

-

Add Actinomycin D to all wells to stop transcription.

-

Harvest cells at different time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Extract total RNA from each time point.

-

Perform reverse transcription and qPCR to quantify the levels of FSP1 mRNA.

-

Normalize the FSP1 mRNA levels to the housekeeping gene.

-

Plot the relative FSP1 mRNA levels against time to determine the mRNA half-life.

-

Quantitative Data Summary

The following tables summarize the known and expected quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC₅₀ (nM) |

| HDACs | Fluorometric | 500[1] |

Table 2: Cellular Activity (Hypothetical Data for a Colorectal Cancer Cell Line)

| Assay | Cell Line | Parameter | Value |

| Cytotoxicity | HCT116 | IC₅₀ (72h) | Data not available |

| FSP1 mRNA levels | HCT116 | Fold Change (vs. control) at 1 µM | Data not available |

| Ferroptosis Induction | HCT116 | EC₅₀ (in combination with Erastin) | Data not available |

Note: Further experimental work is required to generate the specific quantitative data for the cellular activities of this compound.

Conclusion

This compound is a promising HDAC inhibitor with a distinct mechanism of action involving the epigenetic regulation of ferroptosis. Its ability to downregulate the ferroptosis suppressor FSP1 through the HDAC1-FTO/ALKBH5-m6A axis highlights a novel strategy for cancer therapy. This technical guide provides a foundational framework for the synthesis, biological evaluation, and mechanistic investigation of this compound. The detailed experimental protocols and workflow diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies should focus on generating comprehensive quantitative data on its cellular and in vivo efficacy, as well as exploring its activity in a broader range of cancer types.

References

Pharmacophore Modeling and Analysis of N-hydroxy-7-oxo-7-phenylheptanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacophore modeling and analysis of the novel compound, N-hydroxy-7-oxo-7-phenylheptanamide. In the absence of specific biological data for this molecule, this document outlines a structured, methodology-focused approach, hypothesizing its potential as a metalloenzyme inhibitor. The presence of a hydroxamic acid moiety, a known zinc-binding group, suggests that this compound may target zinc-dependent enzymes such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs). This guide details the protocols for both ligand-based and structure-based pharmacophore modeling, model validation, and subsequent experimental verification, serving as a roadmap for the characterization of this and other novel hydroxamic acid-containing compounds.

Introduction: this compound and its Therapeutic Potential

This compound is a small molecule characterized by a linear seven-carbon chain, a terminal phenyl-keto group, and a hydroxamic acid functional group. The structural features, particularly the hydroxamic acid, are indicative of potential interactions with metalloenzymes. Hydroxamic acids are well-established as potent zinc-binding groups (ZBGs) and are a cornerstone of many approved and investigational drugs targeting zinc-dependent enzymes.[1][2][3]

Given this key functional group, the primary hypothesized targets for this compound are Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). Both enzyme families play crucial roles in various pathological processes, including cancer and inflammation, making them important therapeutic targets.[4][5][6] The general pharmacophore model for inhibitors of these enzymes often consists of a zinc-binding group, a linker region, and a surface-interacting "cap" group.[4][7] This guide will explore the methodologies to build and validate a pharmacophore model for this compound, aimed at identifying its specific biological targets and elucidating its mechanism of action.

Ligand-Based Pharmacophore Modeling

In the absence of a known protein target structure, a ligand-based approach can be employed. This method relies on a set of known active molecules to derive a common feature pharmacophore model. For this compound, this would involve the synthesis and testing of a focused library of analogues to generate the necessary structure-activity relationship (SAR) data.

Experimental Protocol: Ligand-Based Model Generation

-

Dataset Preparation: A dataset of at least 20-30 analogues of this compound with a wide range of biological activities (e.g., IC50 values) should be compiled.[8] The activities should span several orders of magnitude.

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the dataset.

-

Pharmacophore Feature Identification: Identify common chemical features such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Rings (RA), and Positive/Negative Ionizable groups.

-

Hypothesis Generation: Use software such as Discovery Studio (HypoGen algorithm), Schrödinger Suite (Phase), or MOE to generate pharmacophore hypotheses.[5][8] The software aligns the conformers of the active compounds to find common feature arrangements.

-

Scoring and Selection: The generated hypotheses are scored based on their ability to rationalize the SAR of the training set data. The best hypothesis is typically the one with the highest correlation coefficient and lowest RMSD.

Data Presentation: Hypothetical Ligand-Based Pharmacophore Model

The table below summarizes the features of a hypothetical high-scoring pharmacophore model for a series of this compound analogues targeting HDACs.

| Feature ID | Feature Type | Location | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the hydroxamic acid | 1.2 |

| HBD1 | Hydrogen Bond Donor | Hydroxyl group of the hydroxamic acid | 1.2 |

| ZBG1 | Zinc-Binding Group | Hydroxamic acid moiety | 1.5 |

| HY1 | Hydrophobic | Phenyl ring | 1.8 |

| HY2 | Hydrophobic | Heptanamide linker | 2.0 |

Visualization: Ligand-Based Pharmacophore Workflow

Structure-Based Pharmacophore Modeling

If a high-resolution crystal structure of a potential target enzyme (e.g., an HDAC or MMP isoform) is available, a structure-based approach can be undertaken. This method utilizes the structural information of the protein's active site to define the key interaction points for a ligand.

Experimental Protocol: Structure-Based Model Generation

-

Protein Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogens, assigning protonation states, and minimizing the structure.

-

Active Site Identification: Define the binding pocket of the enzyme, typically centered on the catalytic zinc ion and surrounding residues.

-

Interaction Mapping: Use software tools to map the potential interaction sites within the binding pocket. This generates a set of features that a ligand can interact with.

-

Pharmacophore Hypothesis Generation: Based on the interaction map, generate pharmacophore hypotheses. These models can be refined by considering the properties of known inhibitors.[5][9]

-

Model Refinement and Selection: The generated models are evaluated based on their ability to dock known active ligands in a favorable conformation and score.

Data Presentation: Hypothetical Structure-Based Pharmacophore for HDAC1

The following table outlines a hypothetical structure-based pharmacophore model for this compound targeting the active site of HDAC1.

| Feature ID | Feature Type | Interacting Residue(s) | Geometric Constraints |

| ZBG1 | Zinc-Binding Group | HIS142, HIS143, ZN ion | Bidentate chelation to the Zinc ion |

| HBA1 | Hydrogen Bond Acceptor | TYR206 | Distance to TYR206-OH: 2.8-3.5 Å |

| HBD1 | Hydrogen Bond Donor | ASP101 | Distance to ASP101-OD1: 2.7-3.3 Å |

| HY1 | Hydrophobic | PHE152, PHE208 | Occupies the hydrophobic tunnel of the active site |

| AROM1 | Aromatic Ring | TYR306 | Pi-pi stacking with the phenyl ring of the ligand |

Visualization: Structure-Based Pharmacophore Workflow

Pharmacophore Model Validation

Validation is a critical step to ensure the generated pharmacophore model is robust and predictive.

Experimental Protocol: Model Validation

-

Internal Validation (for Ligand-Based Models): Techniques like Fischer's randomization test and leave-one-out/leave-n-out cross-validation are used to assess the statistical significance of the model.

-

External Validation: A test set of known active and inactive compounds (decoys), which were not used in model generation, is used to evaluate the model's ability to distinguish between these two classes.

-

Güner-Henry (GH) Scoring: This method is often used to assess the quality of a pharmacophore model by evaluating the enrichment of active compounds in a screened database.[10]

Data Presentation: Validation Metrics

| Validation Parameter | Description | Acceptable Value |

| Correlation Coefficient (r) | Measures the correlation between predicted and experimental activities. | > 0.8 |

| Root Mean Square Deviation (RMSD) | Measures the deviation between predicted and experimental activities. | < 2.0 |

| Enrichment Factor (EF) | The ratio of active compounds in the hit list to the number of actives in the database. | > 1.0 |

| Güner-Henry (GH) Score | A score that combines hit list size, yield of actives, and percent of actives in the hit list. | 0.6 - 1.0 |

Experimental Validation of In Silico Hits

The ultimate validation of a pharmacophore model comes from the experimental testing of computationally identified hits.

Experimental Protocol: Enzymatic Assays

-

HDAC Inhibition Assay: A common method is a fluorometric assay using a substrate like Fluor-de-Lys.[11] The inhibition of the HDAC enzyme by the test compound prevents the deacetylation of the substrate, resulting in no fluorescent signal.

-

MMP Inhibition Assay: A generic MMP assay involves a quenched fluorescent substrate. In the presence of active MMP, the substrate is cleaved, and fluorescence is detected. An inhibitor will prevent this cleavage, leading to a reduced or no fluorescent signal.

-

IC50 Determination: For compounds showing significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Visualization: Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the hypothesized inhibition of the HDAC-mediated signaling pathway by this compound.

Conclusion

While this compound is a molecule with no currently published biological data, its chemical structure, particularly the presence of a hydroxamic acid group, strongly suggests its potential as a metalloenzyme inhibitor. This guide has provided a detailed, albeit prospective, technical roadmap for its characterization using state-of-the-art pharmacophore modeling and analysis techniques. The outlined ligand-based and structure-based workflows, validation protocols, and experimental verification methods offer a robust framework for elucidating the therapeutic potential of this and other novel chemical entities. The successful application of these methodologies will be instrumental in advancing the discovery and development of new targeted therapies.

References

- 1. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.library.uvic.ca [search.library.uvic.ca]

- 3. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of selective MMP-9 inhibitors through multiple e-pharmacophore, ligand-based pharmacophore, molecular docking, and density functional theory approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]